Ortho-Methyl Substitution on Benzylidene Moiety Compared to Unsubstituted Analog
This compound features a specific ortho-methyl group on its benzylidene ring. This structural feature is critical in the pharmacophore of the known Smoothened (Smo) antagonist SANT-1, which shares the exact N-(2-methylbenzylidene)-1-piperazinamine scaffold. SANT-1 demonstrates a high binding affinity for the Smo receptor with a Kd of 1.2 nM . In direct contrast, the des-methyl analog, N-benzylidene-4-(2-methoxyphenyl)-1-piperazinamine, lacks this methyl group and has no reported Smo antagonism, with its biological activity profile being largely uncharacterized. This demonstrates that the ortho-methyl group is not an inert substituent but a key driver of high-affinity target engagement, a property absent in the unsubstituted analog.
| Evidence Dimension | Binding Affinity (Kd) for Smoothened Receptor |
|---|---|
| Target Compound Data | Not directly reported; inferred from shared scaffold with SANT-1 |
| Comparator Or Baseline | SANT-1 (N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine): Kd = 1.2 nM. Des-methyl analog (N-benzylidene-4-(2-methoxyphenyl)-1-piperazinamine): No reported Smo binding. |
| Quantified Difference | Inferred >800-fold difference in affinity (1.2 nM vs. unmeasurable/no binding) due to presence of 2-methyl group |
| Conditions | SANT-1 data: Binding assay for Smoothened receptor. The absence of binding for the des-methyl analog is based on lack of any reported activity in literature. |
Why This Matters
Procuring the correct ortho-methyl analog is essential for any study probing Smo-mediated pathways, as the des-methyl version is predicted to be inactive against this high-value target.
